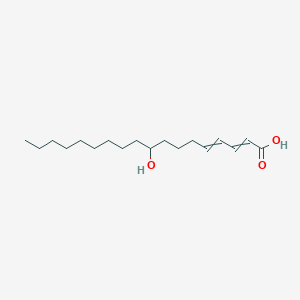
9-Hydroxyoctadeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyoctadeca-2,4-dienoic acid is a lipid compound with the molecular formula C18H32O3. It is a derivative of linoleic acid, an essential fatty acid. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-2,4-dienoic acid typically involves the oxidation of linoleic acid. Enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) can metabolize linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is then reduced to this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroperoxy intermediate can be reduced to form the hydroxyl derivative.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes like COX-1 and COX-2 are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
9-Oxo-10(E),12(Z)-octadecadienoic acid: Formed by oxidation.
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: An intermediate in the synthesis.
Aplicaciones Científicas De Investigación
9-Hydroxyoctadeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Studied for its role in lipid oxidation and as a marker for oxidative stress.
Biology: Investigated for its involvement in cellular signaling pathways and inflammation.
Medicine: Explored for its potential role in diseases related to oxidative stress and inflammation.
Industry: Used in the development of biomarkers for oxidative stress and in the study of lipid metabolism
Mecanismo De Acción
The mechanism of action of 9-Hydroxyoctadeca-2,4-dienoic acid involves its incorporation into cellular phospholipids, where it can be released by the action of phospholipases. It acts as a signaling molecule, modulating various cellular pathways, including those related to inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
13-Hydroxyoctadeca-2,4-dienoic acid: Another hydroxylated derivative of linoleic acid.
9-Oxo-10(E),12(Z)-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its role in signaling pathways related to oxidative stress and inflammation. Its distinct biological activities and formation under oxidative conditions set it apart from other similar compounds .
Propiedades
Número CAS |
74391-67-6 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
9-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |
Clave InChI |
CUHJQOVOXFVMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCC=CC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

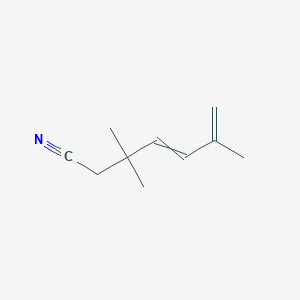
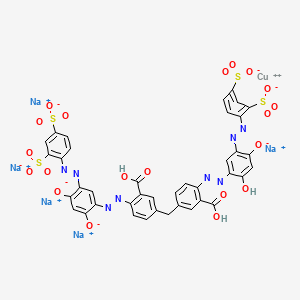

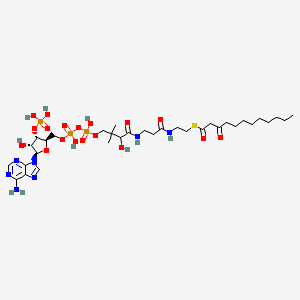


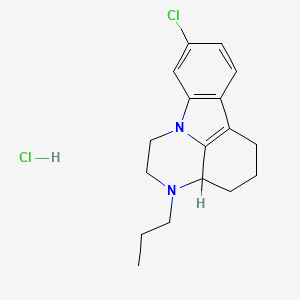
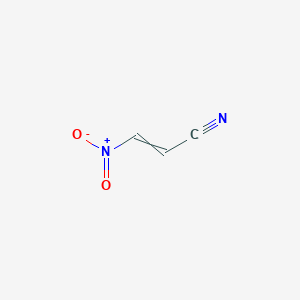
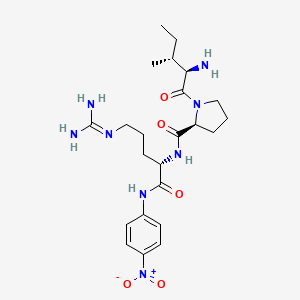
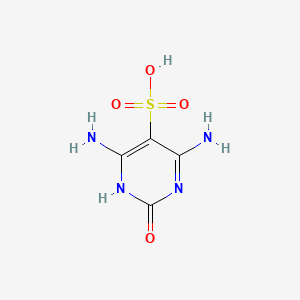
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
